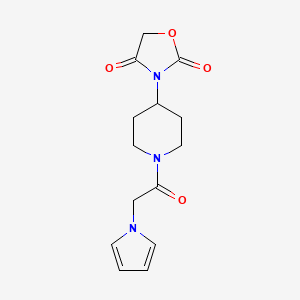

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12(9-15-5-1-2-6-15)16-7-3-11(4-8-16)17-13(19)10-21-14(17)20/h1-2,5-6,11H,3-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMLGQJMNRQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which share a similar structure to the compound, have been found to bind with high affinity to multiple receptors. Similarly, piperidine derivatives, another structural component of the compound, are present in more than twenty classes of pharmaceuticals.

Mode of Action

For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. Piperidine derivatives also have a wide range of pharmacological applications.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways. Similarly, piperidine derivatives have a broad range of pharmacological applications, indicating that they may also affect multiple pathways.

Biological Activity

The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 274.32 g/mol

Research indicates that this compound may exert its effects through modulation of the central nervous system (CNS) pathways, particularly those involving neurotransmitter systems. The presence of the pyrrole and piperidine moieties suggests potential interactions with receptors such as serotonin and dopamine.

Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was shown to inhibit tumor growth in xenograft models by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Case Studies

- Anticancer Studies :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Data Tables

Comparison with Similar Compounds

Halogen-Substituted Analogs

- 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034384-71-7) :

- Substituent : 2-Chlorophenyl acetyl group.

- Molecular Weight : 336.77 g/mol (C₁₆H₁₇ClN₂O₄).

- Key Features : The electron-withdrawing chlorine atom enhances lipophilicity and may improve membrane permeability. However, steric hindrance from the ortho-chloro substituent could reduce binding affinity compared to para-substituted analogs .

Alkoxy-Substituted Analogs

- 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-60-4): Substituent: 4-Fluorophenoxy acetyl group. Molecular Weight: Not explicitly reported, but estimated ~363 g/mol (C₁₇H₁₇FN₂O₅). Key Features: The fluorine atom and phenoxy group enhance metabolic stability by resisting oxidative degradation. The imidazolidine-2,4-dione core (vs.

Pyrrolidine vs. Piperidine Core

- 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-30-5): Core Structure: Pyrrolidin-3-yl instead of piperidin-4-yl. Molecular Weight: 318.32 g/mol (C₁₆H₁₈N₂O₅). The 4-methoxyphenyl group improves solubility via polar interactions .

Physicochemical and Pharmacokinetic Trends

Research Findings and Implications

- Electron-Withdrawing Groups (e.g., Cl, F) : Increase resistance to enzymatic degradation but may reduce aqueous solubility. For example, the 2-chlorophenyl analog (CAS 2034384-71-7) demonstrates higher logP values compared to methoxy-substituted derivatives .

- Heterocyclic Modifications : Replacing oxazolidine-2,4-dione with imidazolidine-2,4-dione (CAS 2034427-60-4) introduces an NH group, which could enhance target binding via hydrogen bonding but may also increase metabolic liability .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Avoid inhalation and skin contact; work in a fume hood for reactions involving volatile solvents (e.g., CHCl) .

- In case of skin exposure, immediately rinse with water for 15 minutes and seek medical advice if irritation persists. For eye contact, flush with water and remove contact lenses if applicable .

Q. What synthetic strategies are typically used to prepare oxazolidine-2,4-dione derivatives?

- Methodological Guidance :

- Utilize coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation (e.g., attaching pyrrole-acetyl groups to piperidine) .

- Purify intermediates via column chromatography (silica gel) and confirm purity using HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Guidance :

- NMR Spectroscopy : Use H NMR (300 MHz, DMSO-d) to confirm substituent integration and coupling patterns (e.g., piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- HPLC : Monitor purity with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound under varying acylating conditions?

- Methodological Guidance :

- Screen acylating agents (e.g., acetyl chloride vs. acetic anhydride) and catalysts (e.g., DMAP vs. HOBt) to improve coupling efficiency .

- Optimize solvent polarity (e.g., DMF for polar intermediates, CHCl for non-polar steps) and reaction temperature (e.g., 0°C for sensitive intermediates) .

- Monitor reaction progress via TLC and isolate products at 65–80% yield through recrystallization (e.g., using ethyl acetate/hexane) .

Q. How should researchers address contradictions in spectroscopic data for oxazolidine-2,4-dione analogs?

- Methodological Guidance :

- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., piperidine and pyrrole protons) .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Cross-validate using alternative techniques like IR spectroscopy (e.g., carbonyl stretches at ~1750 cm) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting this compound’s pharmacological activity?

- Methodological Guidance :

- Structural Modifications : Introduce substituents at the pyrrole or piperidine moieties (e.g., halogenation, alkylation) to assess effects on bioactivity .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., soluble epoxide hydrolase) or cell-based models (e.g., cytotoxicity in cancer lines) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., G protein-coupled receptors) .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points or spectral data for structurally similar compounds be resolved?

- Methodological Guidance :

- Re-evaluate purification methods: Recrystallization solvents (e.g., ethanol vs. acetone) can affect melting points .

- Validate NMR assignments by spiking experiments with authentic standards or deuterated analogs .

- Collaborate with multiple labs to reproduce results and identify systematic errors (e.g., calibration issues in HPLC) .

Experimental Design Considerations

Q. What steps should be taken to ensure reproducibility in multi-step syntheses of this compound?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.